2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane

Endocrine Disruption Reproductive Toxicology Cell Viability

HPTE/Bisphenol C uniquely combines ERβ antagonism with intrinsic flame retardancy. Unlike BPA (ERβ agonist), HPTE selectively antagonizes ERβ—essential for endocrine pathway interrogation. It uniquely induces mitochondrial membrane depolarization among bisphenol analogs. For polymer chemists, the trichloroethane bridge yields char double that of BPA systems and peak heat release as low as 20 J/g-K without additive synergists. Epoxy resins exceed 300°C thermal stability. Procure for applications where non-halogenated bisphenols fail.

Molecular Formula C14H11Cl3O2
Molecular Weight 317.6 g/mol
CAS No. 2971-36-0
Cat. No. B129109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane
CAS2971-36-0
Synonyms4,4’-(2,2,2-Trichloroethylidene)diphenol;  4,4’-Dihydroxydiphenyltrichloroethane;  2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane;  Bisdemethylmethoxychlor;  HPTE;  1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane;  Hydroxychlor;  NSC 7045;  p,p’-Hydroxy-DDT; 
Molecular FormulaC14H11Cl3O2
Molecular Weight317.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl)O
InChIInChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13,18-19H
InChIKeyIUGDILGOLSSKNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane CAS 2971-36-0: Core Properties, Sources & Procurement


2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane (CAS 2971-36-0), also known as HPTE, Hydroxychlor, p,p′-Hydroxy-DDT, or Bisphenol C, is a chlorinated bisphenol compound (C₁₄H₁₁Cl₃O₂, MW 317.6 g/mol) [1]. The compound is the primary active metabolite of the organochlorine pesticide methoxychlor and exhibits distinct biological activities through interactions with estrogen receptor alpha (ERα) and beta (ERβ) [2]. In industrial contexts, this bisphenol monomer is employed in the synthesis of flame-retardant polymers and high-thermal-stability epoxy resins, where the trichloroethane central bridge imparts fire-resistant properties absent in non-halogenated bisphenol analogs [3].

Why Bisphenol A (BPA) or BPF Cannot Substitute for 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane (CAS 2971-36-0)


Substituting 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane (HPTE/Bisphenol C) with non-chlorinated bisphenol analogs such as Bisphenol A (BPA) or Bisphenol F (BPF) will result in fundamentally different biological and material performance outcomes [1]. The central trichloroethane bridge of HPTE confers a unique ERβ antagonist pharmacological profile and mitochondria-targeted cytotoxic mechanisms that BPA and BPF lack entirely [2]. In polymer applications, BPA-based polycarbonates and polyarylates exhibit peak heat release capacities an order of magnitude higher than Bisphenol C-based analogs, with substantially lower char yields under combustion conditions [3]. These differences are not marginal—they represent distinct compound classes for both research tool selection and industrial monomer procurement.

Procurement-Ready Comparative Evidence for 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane (CAS 2971-36-0)


Bisphenol C Exhibits Quantitatively Greater Cytotoxicity in Bovine Theca Cells Versus Bisphenol A

In a head-to-head comparative study evaluating reproductive toxicity, Bisphenol C (BPC) was significantly more detrimental to bovine theca cell viability than Bisphenol A (BPA) at identical concentrations [1]. The data demonstrate that BPC induces greater cytotoxic effects in theca cells, a clinically relevant model for human reproduction, compared to BPA under equivalent in vitro conditions [1].

Endocrine Disruption Reproductive Toxicology Cell Viability

Bisphenol C Functions as ERβ Antagonist While BPA Acts as ERβ Agonist

Crystallographic analysis combined with functional assays reveals a fundamental mechanistic divergence between Bisphenol C (BPC) and Bisphenol A (BPA) at estrogen receptors [1]. BPA acts as a partial agonist of ERα and a weak agonist of ERβ, whereas BPC functions as a partial agonist of ERα but an antagonist of ERβ [1]. The antagonist character of BPC is attributed to a distinct binding orientation where one phenol ring points toward the activation helix H12, a binding mode not observed with BPA [1].

Nuclear Receptor Pharmacology Endocrine Disruption X-ray Crystallography

Bisphenol C Uniquely Decreases Mitochondrial Membrane Potential in HepG2 Cells Among Structurally Similar Bisphenols

In a comparative study of bisphenols with minimal structural differences (one methyl group variation), only Bisphenol C (BPC) induced a significant decrease in mitochondrial membrane potential and ATP concentration in HepG2 human hepatoma cells [1]. BPA, Bisphenol S (BPS), and the novel bisphenol A/C (BPA/C) did not exhibit this mitochondrial effect despite having comparable EC50 values for cytotoxicity and logPOW values [1]. Additionally, only BPC led to the release of cytochrome c from mitochondria, indicating specific induction of the intrinsic apoptotic pathway [1].

Mitochondrial Toxicity Hepatocellular Carcinoma Apoptosis

HPTE (Bisphenol C) In Vivo Uterine Gene Profile Diverges from BPA at 24-Hour Post-Exposure

In an in vivo mouse model comparing transcriptomic responses in uterine tissue, both HPTE (the metabolite form of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane) and BPA showed transcript profiles highly correlated to estradiol (E2) at the early response phase (2 hours) [1]. However, at the later response phase (24 hours), the correlation of both xenoestrogens to E2 diminished [1]. While this pattern was similar to the known weak estrogen estriol (E3), the study establishes a baseline transcriptomic fingerprint for HPTE that can be used to differentiate its in vivo activity from other bisphenols in comparative toxicogenomic analyses [1].

In Vivo Toxicology Transcriptomics Endocrine Disruption

Bisphenol C-Based Epoxy Resins Achieve Thermal Stability to 309–318°C

Epoxy resins synthesized from bisphenol-C (EBC), when amine-cured, demonstrate thermal stability up to approximately 309–318°C as determined by thermogravimetric analysis (TGA) [1]. This thermal stability value provides a procurement-relevant benchmark for evaluating Bisphenol C as a monomer for high-temperature polymer applications, compared to lower thermal stability ranges typically observed for non-halogenated bisphenol-based epoxy systems [1].

Polymer Chemistry Thermal Analysis Epoxy Resins

Bisphenol C-Based Polymers Exhibit Peak Heat Release Capacity as Low as 20 J/g-K

Polymers synthesized from bisphenol C were found to be among the most fire-resistant polymers evaluated, with peak heat release capacities as low as 20 J/g-K as measured by pyrolysis combustion flow calorimetry (PCFC) [1]. When compared to corresponding bisphenol A-based polymers, the bisphenol C-containing polymers yielded higher char yields and lower decomposition temperatures, with char enhancement exceeding what would be expected from a purely additive effect [1]. A separate FAA report confirms that Bisphenol C-based polymers have thermal and physical properties comparable to Bisphenol A polymers but exhibit an order of magnitude lower heat release in flaming combustion [2].

Flame Retardancy Polymer Science Fire Safety

High-Value Application Scenarios for 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane (CAS 2971-36-0)


ERβ-Selective Pharmacological Studies and Antagonist Screening

Investigators studying ERβ-specific signaling pathways should procure Bisphenol C (HPTE) as a distinct pharmacological probe. Unlike BPA, which functions as an ERβ agonist, Bisphenol C acts as an ERβ antagonist due to a unique binding orientation at the ligand-binding domain [1]. This property makes Bisphenol C an essential tool compound for functional studies requiring selective antagonism of ERβ-mediated transcription, including research on breast cancer, reproductive biology, and endocrine disruption mechanism elucidation.

Mitochondrial Toxicity and Intrinsic Apoptosis Research

Research programs investigating bisphenol-induced mitochondrial dysfunction require Bisphenol C specifically, as it is the only bisphenol among structurally similar analogs (BPA, BPS, BPA/C) demonstrated to decrease mitochondrial membrane potential, reduce ATP concentration, and induce cytochrome c release in HepG2 cells [2]. This unique mitochondria-targeted mechanism cannot be studied using BPA or other common bisphenol substitutes, making Bisphenol C procurement essential for mechanistic toxicology studies focused on the intrinsic apoptotic pathway.

Synthesis of Inherently Flame-Retardant Polyarylates and Polycarbonates

Industrial polymer chemists and material scientists developing inherently flame-retardant engineering plastics should select Bisphenol C as a monomer backbone. Polymers incorporating the Bisphenol C moiety achieve peak heat release capacities as low as 20 J/g-K [3] and exhibit char yields approximately double those of Bisphenol A-based polyarylates under identical testing conditions [4]. These performance characteristics are critical for applications in aircraft interiors, electronics housings, and construction materials where UL-94 V-0 ratings or low-heat-release specifications are mandatory. The flame-retardant mechanism derives from the thermal decomposition of the trichloroethane bridge, which yields HCl and CO₂ while promoting high char formation without requiring additive synergists [5].

High-Temperature Epoxy Resin and Composite Formulations

Formulators of high-temperature epoxy systems should procure Bisphenol C for applications requiring thermal stability thresholds exceeding 300°C. Amine-cured epoxy resins derived from bisphenol-C demonstrate thermal stability up to 309–318°C [6], making them suitable for coatings, adhesives, and composite matrices exposed to elevated service temperatures. This thermal performance benchmark positions Bisphenol C as a viable monomer for specialty polymer applications where standard Bisphenol A-based epoxies exhibit insufficient thermal degradation resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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